Panitide L2
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
QLPICGETCVLGGCYTPNCRCQYPICVR |
Origin of Product |
United States |
Discovery and Biological Origin of Panitide L2
Isolation and Initial Identification from Panicum laxum (Poaceae Family)
Panitide L2 was first isolated from Panicum laxum, a species of grass belonging to the Poaceae family. nih.govnih.gov This discovery was significant as it marked the first instance of linear cyclotides being identified in a monocot plant; previously, cyclotides and their acyclic variants had only been found in dicot plants. nih.gov The aerial parts of Panicum laxum were used for the extraction and purification of this and other related peptides. nih.gov
The identification and characterization of this compound were achieved through advanced analytical techniques. nih.gov Specifically, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry/mass spectrometry (MALDI-TOF MS/MS) was employed to sequence the peptide fragments obtained from the plant extract. nih.gov This method allowed for the precise determination of the amino acid sequence of this compound. nih.gov Further analysis confirmed that like other cyclotides, panitides possess a cystine knot arrangement, a key structural feature. nih.gov The disulfide connectivity of Panitide L3, a closely related peptide, was determined and found to be similar to that of other cyclotides, suggesting a shared structural framework within the panitide family. nih.gov
| Key Characteristics of this compound | |
| Source Organism | Panicum laxum |
| Plant Family | Poaceae |
| Peptide Class | Linear Cyclotide |
| Identification Method | MALDI-TOF MS/MS |
Classification within the Panitide Family (L1-9)
This compound is a member of a group of nine novel linear cyclotides, collectively named panitides L1–9, all of which were discovered in Panicum laxum. nih.govnih.gov These peptides share a high degree of sequence homology with other cyclotides but are distinct in that they are linear rather than macrocyclic. nih.gov Despite their linear nature, they exhibit remarkable stability against both heat and enzymatic degradation, a characteristic feature of cyclotides. nih.govnih.gov For instance, Panitide L1 and L2 were found to be stable when heated to 100°C for one hour and were also resistant to tryptic digestion for up to three hours. nih.gov
The panitides vary in their net charge, which influences their biological activity. nih.gov this compound, with a net positive charge of +2, demonstrated antimicrobial activity against E. coli, a property not observed in other panitides with neutral, negative, or a +1 charge. nih.gov Several panitides, including L1, L2, L5, L6, and L7, also exhibited cytotoxicity against HeLa cells. nih.gov
| Members of the Panitide Family |
| Panitide L1 |
| This compound |
| Panitide L3 |
| Panitide L4 |
| Panitide L5 |
| Panitide L6 |
| Panitide L7 |
| Panitide L8 |
| Panitide L9 |
Comparative Analysis of this compound Origin with Other Plant Cyclotides
The discovery of this compound and the other panitides in Panicum laxum (Poaceae) has provided new insights into the evolution and distribution of cyclotides in the plant kingdom. nih.govnih.gov Prior to this finding, cyclotides and their acyclic counterparts were exclusively isolated from dicotyledonous plant families, including Rubiaceae (the family in which they were first discovered), Violaceae, Cucurbitaceae, Fabaceae, and Solanaceae. nih.govresearchgate.net The presence of linear cyclotides in a monocot family like Poaceae suggests that these peptides have an ancient origin and likely existed before the evolutionary divergence of monocots and dicots. nih.gov
While sharing the characteristic cystine knot motif with cyclotides from dicot plants, the panitides, including this compound, are linear variants. nih.govwikipedia.org This contrasts with the defining head-to-tail cyclized backbone of the majority of known cyclotides. wikipedia.org The structural classification of cyclotides is generally divided into two main subfamilies: "bracelet" and "Möbius". wikipedia.org The panitides represent a significant addition to the known diversity of these defense-related plant peptides. nih.gov The identification of cyclotide-like gene sequences in other Poaceae species suggests that these compounds may be more widespread in this economically important plant family than previously thought. nih.gov
Structural Elucidation and Conformational Analysis of Panitide L2
Molecular Topology: Characterization as a Linear Cyclotide/Acyclotide
Panitide L2 is classified as a linear cyclotide, also known as an acyclotide. nih.govresearchgate.net Unlike true cyclotides, which possess a head-to-tail cyclized peptide backbone, panitides have a linear amino acid sequence. nih.govnih.gov Despite lacking this circular backbone, they are considered variants of cyclotides because they share a high degree of sequence homology and, most critically, the defining cystine knot structural motif. nih.govresearchgate.net The discovery of panitides in a monocot plant was significant, as cyclotides and their variants were previously thought to be confined to dicot plants. nih.gov Genetic analysis reveals that panitide genes encode the mature peptide sequence followed directly by a stop codon, which explains why they are not biosynthetically cyclized. nih.gov
Cystine Knot Arrangement and Disulfide Bond Network
The extraordinary stability of this compound is primarily attributed to its core structural feature: a cystine knot. nih.gov This motif is formed by three interlocking disulfide bonds that create a highly constrained and rigid structure. mdpi.comuq.edu.au The arrangement follows the canonical cystine knot topology with a disulfide bond connectivity of Cys I–IV, Cys II–V, and Cys III–VI. nih.gov In this arrangement, a ring is formed by two of the disulfide bonds (I-IV and II-V) and the connecting backbone segments, and this ring is threaded by the third disulfide bond (III-VI). nih.govmdpi.com This knotted structure is the cornerstone of the peptide's architecture, holding it in a compact, stable conformation even without a cyclized backbone. nih.govuq.edu.au
Primary Sequence Features and Amphipathic Nature
The primary amino acid sequence of this compound gives rise to a distinct amphipathic character, a feature common among bioactive peptides, including cyclotides. nih.govacs.org Amphipathicity refers to the spatial separation of hydrophobic (water-fearing) and hydrophilic (water-loving) residues on the molecule's surface. researchgate.netnih.gov This property is critical for the peptide's ability to interact with biological membranes and is considered a key determinant of its bioactivity. nih.govmdpi.com
The surface of this compound displays clusters of hydrophobic and hydrophilic amino acids. nih.govresearchgate.net This specific distribution creates separate faces on the peptide: a hydrophobic patch and a polar, charged surface. mdpi.comresearchgate.net The arrangement of these residues is not random; it is a conserved feature among many membrane-active peptides that facilitates interaction with and disruption of the lipid bilayers of cell membranes. mdpi.com The hydrophobic patch is believed to be involved in penetrating the nonpolar lipid core of a membrane, while the hydrophilic face interacts with the polar head groups of the lipids and the aqueous environment.
This compound possesses a net positive charge of +2 at neutral pH. nih.gov This positive charge is a significant feature that influences its structural dynamics and biological interactions. Electrostatic interactions are believed to play an important role in the initial association of the peptide with the typically negatively charged surfaces of bacterial cell membranes. nih.govacs.org Among the panitides discovered, only this compound showed notable antibacterial activity against E. coli, a finding that has been attributed to its higher positive net charge compared to other panitides, which carry neutral, negative, or +1 charges. nih.gov
Investigation of Structural Stability against Thermal and Enzymatic Degradation
A hallmark of this compound, imparted by its cystine knot core, is its exceptional stability. nih.govuq.edu.au Experimental investigations have demonstrated its high resistance to conditions that would typically denature or degrade linear peptides. This compound was shown to be stable after heat treatment at 100°C for one hour. nih.gov Furthermore, it exhibits remarkable resistance to enzymatic degradation. In laboratory assays, over 90% of the peptide remained intact after incubation with the potent protease trypsin for three hours. nih.gov This robust stability, comparable to that of fully cyclic cyclotides, underscores the structural dominance of the disulfide knot in maintaining the peptide's integrity. nih.govuq.edu.au
Oxidative Folding Pathways of this compound and Analogues
The process by which a linear, reduced peptide chain achieves its final, intricately knotted structure is known as oxidative folding. uq.edu.au Studies on Panitide L1, a close analogue of L2 from the same plant, have provided insight into this pathway. nih.gov Research showed that the reduced form of Panitide L1 can efficiently refold into its native conformation, indicating a robust and efficient folding pathway. nih.gov For cystine knot peptides in general, folding is not a random process but often proceeds through specific intermediates containing one or two disulfide bonds before the final, thermodynamically stable, three-disulfide native state is achieved. frontiersin.orgmdpi.comresearchgate.net The ability of panitides to fold efficiently into their stable, bioactive conformation despite their linear nature makes their scaffold an attractive framework for protein engineering. nih.gov
Biosynthetic Pathways and Genetic Foundations of Panitide L2
Ribosomal Synthesis and Post-Translational Processing
Like all cyclotides, Panitide L2 originates from a larger precursor protein synthesized by ribosomes. acs.orgmdpi.com This precursor protein undergoes a series of post-translational modifications to yield the mature, functional peptide. A key step in the biosynthesis of many cyclotides is the head-to-tail cyclization of the peptide backbone. acs.org However, this compound is a linear cyclotide, meaning it does not undergo this cyclization process. nih.gov This is due to the absence of a crucial C-terminal asparagine (Asn) or aspartic acid (Asp) residue in its precursor, which is necessary for the cyclization reaction mediated by asparaginyl endopeptidases (AEPs). nih.govmdpi.com
The biosynthesis of panitides likely follows a pathway similar to other linear cyclotides. nih.gov After ribosomal synthesis, the precursor protein is directed to the endoplasmic reticulum (ER) for oxidative folding, where the characteristic cystine knot structure is formed. nih.gov This knotted arrangement of disulfide bonds is a defining feature of all cyclotides, both cyclic and linear, and contributes significantly to their stability. nih.govnih.gov Subsequent proteolytic processing cleaves the mature peptide from the precursor. acs.org In the case of panitides, an N-terminal modification from glutamine (Gln) to pyroglutamic acid (pyroGlu) occurs with high efficiency, though it is uncertain if this is a spontaneous or enzyme-catalyzed reaction. nih.gov
Precursor Protein Architecture: Endoplasmic Reticulum Signal Sequence, N-Terminal Propeptide Domain (NTPP), and Mature Peptide Domain
The precursor proteins of panitides, including this compound, have a distinct three-domain architecture. nih.gov
Endoplasmic Reticulum (ER) Signal Sequence: Located at the N-terminus, this sequence directs the newly synthesized precursor protein into the ER lumen. nih.gov This is essential for the correct folding and disulfide bond formation of the peptide. nih.gov
N-Terminal Propeptide (NTPP) Domain: Following the ER signal sequence is the NTPP domain. The function of this domain is not yet fully understood, and it exhibits significant variability in both sequence and length among different cyclotide precursors. nih.gov For instance, the NTPP of panitide precursors ranges from 23 to 35 residues, which differs from the 65 residues in the kalata B1 precursor and the 15-20 residues in chassatide precursors. nih.gov
Mature Peptide Domain: This is the sequence that will become the final, functional this compound peptide. In the panitide precursor, the mature peptide domain is immediately followed by a stop codon, and it notably lacks a C-terminal propeptide domain (CTPP) that is present in the precursors of many cyclic cyclotides. nih.gov
Genetic Characterization of this compound Encoding Genes
Genetic analysis of the genes encoding panitides reveals that they share similarities with cyclotide genes from the Violaceae family, such as the absence of an intron in the ER signal region. nih.gov The genes encode the three-domain precursor protein described above. nih.gov A key feature of panitide genes is the lack of the codon for the essential C-terminal Asn or Asp residue required for cyclization. nih.gov This genetic trait is the reason for the linear nature of panitides. The precursors also lack a CTPP domain, with a stop codon immediately following the mature panitide domain. nih.gov
The N-terminal cleavage site for panitide precursors is located between an asparagine and a glutamine residue. nih.gov While panitides share the characteristic cystine knot, some, including four of the initially discovered panitides, have a glycine (B1666218) residue in place of the highly conserved proline in loop 5, which is typical for Möbius cyclotides. nih.gov
Evolutionary Perspectives of Linear Cyclotides in Monocot and Dicot Plants
The discovery of linear cyclotides like the panitides in the monocot family Poaceae has provided significant insights into the evolution of cyclotides. nih.govacs.orgscite.ai Previously, cyclotides were primarily found in dicotyledonous plants. nih.govdiva-portal.org The presence of linear cyclotides in both monocots and dicots suggests that they may have originated from an ancestral gene that existed before the divergence of these two major plant lineages approximately 150 million years ago. acs.orgnih.gov
Molecular and Cellular Mechanisms of Action of Panitide L2
Interaction with Biological Membranes and Membrane Disruption
The fundamental mechanism of action for Panitide L2, like other cyclotides, involves direct targeting of the cell membrane. nih.govnih.gov These peptides are capable of permeabilizing the membranes of infectious agents, which is the foundational step for their antimicrobial effects. nih.gov The interaction is complex, involving both the peptide's structure and the specific composition of the target lipid membrane. acs.org
This compound and related cyclotides are understood to disrupt membranes through the formation of pores. nih.govacs.org It is postulated that these peptides initially bind to the membrane and then aggregate to form multimeric pore structures. nih.govacs.org The creation of these pores or channels through the lipid bilayer compromises its integrity, leading to an uncontrolled flow of ions and essential molecules across the membrane. nih.gov This disruption of the cell's carefully maintained internal environment, or cellular homeostasis, ultimately culminates in cell death. nih.govacs.org This process may also involve the formation of membrane blebs and other visible damage to the cell envelope. acs.org
A conserved feature of the interaction between cyclotides and cell membranes is their specific binding to phosphatidylethanolamine (B1630911) (PE) lipids. nih.gov this compound is believed to share this characteristic, where it directly targets and binds to PE headgroups within the lipid membrane. nih.govnih.gov This interaction is a critical step that precedes membrane permeabilization and is independent of the chirality of the phospholipids. nih.gov The ability to recognize and bind to PE is a key determinant of the peptide's lytic activity. nih.gov
Electrostatic forces play a significant role in the initial association of this compound with microbial membranes. nih.gov this compound possesses a high positive net charge of +2, which is a distinguishing feature compared to other panitides that have neutral, negative, or lower positive charges. nih.gov This positive charge is suggested to facilitate a strong electrostatic attraction to the typically negatively charged surfaces of bacterial cell membranes. nih.govresearchgate.net This initial electrostatic interaction is a crucial step for bringing the peptide into close proximity with the membrane, allowing for subsequent binding and insertion. nih.govnih.gov The importance of this factor is highlighted by the observation that this compound is the most antimicrobially active among the tested panitides. nih.gov
The presence of cholesterol in a membrane is known to modulate the activity of cyclotides. acs.org Generally, cholesterol decreases the lytic activity of these peptides. acs.org It achieves this by increasing the packing density and thickness of the lipid bilayer, which in turn increases the energy required for a peptide to enter and disrupt the membrane. nih.gov For some cyclotides, the presence of cholesterol can completely prevent membrane lysis. acs.org This suggests that the efficacy of this compound may be reduced against membranes with high cholesterol content, such as those of mammalian cells, potentially contributing to a degree of selectivity for microbial targets.
Potential Targets and Modulatory Effects on Cellular Pathways
The primary target of this compound is the cell membrane of susceptible microbes. nih.govnih.gov By disrupting this essential structure, the peptide effectively short-circuits numerous cellular pathways simultaneously.
The antimicrobial activity of this compound is a direct consequence of its ability to permeabilize cell membranes. nih.govnih.gov Research has demonstrated that this compound is active against the Gram-negative bacterium Escherichia coli. nih.gov The formation of pores in the bacterial membrane leads to the leakage of cytosolic components and the collapse of electrochemical gradients essential for cellular processes, thereby inhibiting growth and causing cell death. nih.govcpu-bioinfor.org
Interactive Data Tables
The table below summarizes the known biological activities of this compound as identified in research studies.
| Bioactivity Profile of this compound | |
| Activity Type | Target |
| Antibacterial | Escherichia coli |
| Cytotoxicity | HeLa cells |
Compound Index
Influence on Intracellular Protein-Protein Interactions (Theoretical)
The precise mechanisms by which this compound may influence intracellular protein-protein interactions remain a theoretical realm, as direct experimental evidence is not extensively documented in publicly available research. However, based on the known characteristics of similar peptides, particularly cyclotides, and general principles of protein-protein interactions, a theoretical framework can be proposed.
Cyclic peptides, due to their constrained conformation, can present a well-defined surface for interaction. nih.gov This structural rigidity can facilitate high-affinity and specific binding to protein surfaces, including those involved in protein-protein interactions. nih.gov The interaction is often governed by a combination of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic forces. h-its.org
The intracellular environment itself plays a crucial role in modulating these interactions. nih.gov Factors such as molecular crowding and the chemical properties of the cytoplasm can influence the stability of protein complexes. nih.gov It is theorized that a molecule like this compound, upon entering a cell, could disrupt or stabilize existing protein-protein interactions. This could occur through direct competition for binding sites on a target protein or by inducing conformational changes in a protein that alter its affinity for its binding partners. h-its.org
Furthermore, some peptides are known to target specific domains or motifs involved in protein interactions. The ability of a peptide to permeate the cell membrane and reach its intracellular target is a critical determinant of its activity. nih.gov While the exact mode of cellular entry for this compound is not specified, cyclotides, in general, are known to interact with and penetrate cell membranes. acs.orgresearchgate.net
It is important to underscore that this is a theoretical discussion. Definitive insights into the influence of this compound on specific intracellular protein-protein interactions await dedicated experimental investigation.
Impact on Diverse Microorganisms (Excluding Clinical Studies)
This compound, a lysine-rich cyclotide, has demonstrated notable antimicrobial properties against various microorganisms in non-clinical research settings. researchgate.net Cyclotides, as a class of peptides, are recognized for their defensive role in plants and their ability to target the membranes of infectious agents. researchgate.net Their mechanism of action often involves binding to lipid membranes, leading to permeabilization and subsequent cell death. acs.orgresearchgate.net
The antimicrobial activity of this compound is attributed to its ability to disrupt the cellular integrity of susceptible microorganisms. Research has shown that cyclotides can form pores in the cell membranes of both Gram-negative bacteria and pathogenic fungi. acs.org This pore formation disrupts the ion balance and molecular flow across the membrane, ultimately leading to cell lysis. acs.org
Specific research has highlighted the moderate antibacterial activity of this compound against Escherichia coli, with a reported minimum inhibitory concentration (MIC) of 2.5 µM. researchgate.net The table below summarizes the observed antimicrobial activities of this compound from non-clinical studies.
| Microorganism | Observed Effect | Reported Metric | Reference |
| Escherichia coli | Moderate anti-bacterial activity | MIC: 2.5 µM | researchgate.net |
It is noteworthy that the antimicrobial spectrum of cyclotides is broad, encompassing antibacterial, antifungal, and even antiviral properties. acs.orgresearchgate.net The unique and stable structure of cyclotides, characterized by a head-to-tail cyclic backbone and a knotted arrangement of disulfide bonds, confers resistance to thermal and chemical degradation, making them robust antimicrobial agents. researchgate.net
Further research into the antimicrobial profile of this compound against a wider array of microorganisms will continue to elucidate its potential as a versatile anti-infective agent.
Synthetic Methodologies and Engineering of Panitide L2
Chemical Synthesis Approaches: Solid Phase Peptide Synthesis (SPPS)
The primary method for the chemical synthesis of peptides like Panitide L2 is Solid Phase Peptide Synthesis (SPPS). mdpi-res.com This technique, pioneered by Bruce Merrifield, allows for the stepwise assembly of amino acids to build a peptide sequence while the C-terminal end is anchored to an insoluble polymer resin. biotage.combachem.com
The SPPS process involves a series of repeating cycles:
Deprotection: The temporary protecting group (commonly an Fmoc group) on the N-terminal amino acid of the growing peptide chain is removed. bachem.combeilstein-journals.org
Washing: The resin is washed to remove excess reagents and by-products. bachem.com
Coupling: The next N-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. beilstein-journals.org
Final Cleavage: Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). acs.org
Following cleavage, the linear peptide must undergo oxidative folding to correctly form the three intramolecular disulfide bonds that create the characteristic stable cystine knot. nih.govnih.gov For instance, the related panitide L1 has been shown to fold efficiently into its native, disulfide-bonded form after being chemically synthesized and reduced. nih.gov This general methodology is applicable for producing this compound and other linear cyclotides for research and therapeutic development. mdpi-res.com
| SPPS Step | Description | Common Reagents |
| Resin Loading | The first amino acid is attached to the solid polymer support. | Pre-loaded Wang or Rink Amide resin |
| Deprotection | Removal of the N-terminal Fmoc protecting group. | Piperidine in DMF |
| Amino Acid Coupling | Formation of the peptide bond. | HBTU, HATU, DIC/Oxyma |
| Cleavage & Deprotection | Release of the full peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) cocktail |
| Oxidative Folding | Formation of the correct disulfide bridges to form the cystine knot. | Air oxidation, Glutathione redox buffer |
Modular "Plug and Play" Synthesis Strategies
A significant challenge in the chemical synthesis of engineered cyclotides is that the introduction of new peptide sequences (epitopes) can hinder the correct oxidative folding process. nih.gov To address this, a modular "plug and play" synthesis strategy has been developed, which is highly relevant for creating derivatives of scaffolds like this compound. nih.govsinobiological.com
This approach circumvents the folding problem by separating the synthesis of the scaffold from the introduction of the bioactive epitope. nih.gov The core principle is to first synthesize and fold the stable peptide scaffold, in this case, an acyclic cyclotide-like framework, and then ligate the desired epitope onto this pre-formed, correctly folded structure. nih.govsinobiological.com This method effectively bypasses the potential for the grafted sequence to interfere with the formation of the delicate cystine knot. nih.gov While this specific strategy was demonstrated using the cyclotide kalata B1 as a proof-of-concept, it provides a powerful and versatile blueprint for grafting complex epitopes onto other stable scaffolds, including linear cyclotides like this compound. nih.gov
Recombinant Expression Systems for Heterologous Production
In their native plant, panitides are produced via ribosomal synthesis as larger precursor proteins. nih.gov Genetic analysis of P. laxum revealed that panitide genes encode for a precursor containing an endoplasmic reticulum (ER) signal sequence and the mature panitide domain. nih.gov This precursor is directed into the secretory pathway for folding and disulfide bond formation. researchgate.net Notably, the precursors for panitides L1-L9 lack the C-terminal asparagine or aspartic acid residue that is essential for the enzymatic cyclization reaction that forms the circular backbone of true cyclotides. nih.gov
This natural biosynthetic pathway can be harnessed for the heterologous production of this compound and other peptides in various expression systems. Recombinant production offers a potentially more cost-effective and scalable alternative to chemical synthesis. uq.edu.au
Common heterologous expression systems include:
Bacterial Systems: Escherichia coli is widely used due to its rapid growth and well-understood genetics. sinobiological.combiocat.com However, expressing disulfide-rich peptides like panitides can be challenging, often leading to misfolded proteins forming insoluble inclusion bodies that require subsequent refolding steps. biocat.com
Plant-Based Systems: Using plants like rice or Arabidopsis as "biofactories" is another promising strategy. uq.edu.au Plants are adept at producing complex, disulfide-bonded proteins. Research has demonstrated the potential for producing cyclotides in heterologous plant systems, and attempts have been made to express panitide precursors in plant expression vectors, highlighting the feasibility of this approach for the panitide family. uq.edu.auuq.edu.au
Rational Design and Residue Substitution for Enhanced Properties
Rational design involves making specific, targeted changes to a protein's amino acid sequence to improve its properties, such as stability, activity, or specificity. acs.orgnih.gov The remarkable stability of the cyclotide framework, which is shared by panitides, makes it an excellent candidate for this type of protein engineering. researchgate.net The six cysteine residues that form the cystine knot are highly conserved and critical for structural integrity, but the amino acid sequences in the loops connecting these cysteines are variable and tolerant to substitution. uq.edu.aunih.gov
This tolerance allows for the rational substitution of specific residues to enhance desired characteristics. For example, amino acids can be substituted to:
Increase potency of a specific biological activity.
Improve solubility and pharmacokinetic properties.
Reduce off-target effects or cytotoxicity.
While specific examples of rational design applied directly to this compound are not yet extensively documented, the principles have been widely applied to the broader cyclotide family. acs.orgnih.gov The established stability of the panitide scaffold makes it a promising framework for such engineering efforts to create novel peptide-based tools and therapeutics. uq.edu.au
| Engineering Goal | Example Residue Substitution Strategy | Potential Outcome |
| Increase Antimicrobial Activity | Introduce more positively charged residues (e.g., Lysine (B10760008), Arginine). | Enhanced interaction with negatively charged bacterial membranes. |
| Improve Stability | Replace flexible residues (e.g., Glycine) with more rigid ones (e.g., Proline). | Reduced conformational flexibility and increased thermal stability. |
| Enhance Receptor Binding | Substitute loop residues to match a known binding motif. | Increased affinity and specificity for a biological target. |
Grafting of Bioactive Epitopes onto the Panitide Scaffold
One of the most powerful applications of the cyclotide scaffold is its use as a molecular framework for grafting. acs.orgnih.gov This technique involves inserting a known bioactive peptide sequence, or "epitope," into one of the flexible loops of the scaffold. The host scaffold constrains the epitope in a specific conformation and protects it from enzymatic degradation, thereby enhancing its stability and bioavailability. nih.gov
The stable, cystine-knotted structure of panitides makes them ideal scaffolds for this purpose. uq.edu.au By replacing a native loop sequence with an epitope that has a desired function—such as binding to a specific cancer receptor or inhibiting a particular enzyme—new biological activities can be conferred upon the parent molecule. researchgate.net This strategy has been successfully used to engineer cyclotides that target a range of proteins, including G protein-coupled receptors. nih.govresearchgate.net
Although the grafting of specific epitopes onto the this compound sequence has not been detailed in published literature, its structural similarity to well-studied cyclotides and its inherent stability make it a highly attractive and promising candidate scaffold for future drug design and discovery applications. acs.orguq.edu.au
Theoretical Frameworks and Research Perspectives for Panitide L2 Studies
Conceptual Models for Peptide-Membrane Interactions
The biological activities of many peptides, including the linear cyclotide Panitide L2, are intrinsically linked to their ability to interact with and disrupt cellular membranes. nih.govfrontiersin.org Several conceptual models help to elucidate the mechanisms governing these peptide-membrane interactions. These models are not mutually exclusive and often a combination of factors dictates the peptide's efficacy.
A primary conceptual framework involves electrostatic interactions. The net charge of a peptide plays a crucial role in its initial attraction to the often negatively charged components of microbial or cancerous cell membranes. This compound possesses a net positive charge (+2), which is higher than other panitides that have neutral, negative, or a +1 charge. nih.gov This higher positive charge is suggested to be a key factor in its antimicrobial activity, facilitating its accumulation at the membrane surface. nih.gov
Following the initial electrostatic attraction, the hydrophobic nature of the peptide comes into play. The "hydrophobic effect" drives the insertion of nonpolar residues of the peptide into the lipid bilayer's hydrophobic core. This disrupts the membrane's integrity, a key aspect of its mechanism of action. nih.gov The arrangement of hydrophobic and hydrophilic residues determines how the peptide orients itself at the membrane interface.
The "Carpet model" is one proposed mechanism where peptides accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the membrane is destabilized, leading to the formation of pores or micelles and subsequent cell lysis. Another model is the "Toroidal pore" model, where the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water-filled pore lined by both peptides and lipid head groups.
For this compound, its demonstrated antibacterial and cytotoxic activities suggest a membrane-disruptive mechanism. nih.govrsc.org While the precise model has not been definitively elucidated for this compound, its characteristics—a net positive charge and a structure containing both hydrophobic and hydrophilic regions—are consistent with these established conceptual models of peptide-membrane interaction. nih.govcpu-bioinfor.org The ability of cyclotides and related peptides to directly target and permeabilize the membranes of infectious agents by binding to specific lipids like phosphatidylethanolamine (B1630911) further supports this view. nih.gov
Evolutionary Significance of Linear Cyclotides in Plant Biology
The discovery of this compound and other linear cyclotides in the monocot plant Panicum laxum (from the Poaceae family) has provided significant insights into the evolution and distribution of cyclotides in the plant kingdom. nih.govfrontiersin.org Previously, cyclotides were primarily associated with dicotyledonous plants, such as those from the Rubiaceae and Violaceae families. frontiersin.org Finding them in a monocot family, which includes economically important species, expands their known occurrence and raises new evolutionary questions. nih.gov
Cyclotides are characterized by a head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. frontiersin.org This structure confers exceptional stability against thermal, chemical, and enzymatic degradation, which is a key feature of their role as plant defense peptides. frontiersin.orgnih.gov this compound, although linear, preserves the critical cystine knot arrangement, suggesting its structural and functional importance has been conserved throughout evolution. nih.gov
The presence of linear cyclotides like this compound in both monocots and dicots suggests a common evolutionary origin. nih.gov It is hypothesized that the genes encoding these peptides have undergone diversification, leading to both cyclic and linear forms. The precursors of linear cyclotides, such as panitide pL1, have been identified and show differences from those of cyclic cyclotides, notably the absence of a C-terminal tail domain and the lack of the essential C-terminal asparagine or aspartic acid residue required for backbone cyclization. nih.govfrontiersin.org
The retention of bioactivities in linear cyclotides, such as the antimicrobial and cytotoxic effects of this compound, indicates that the circular backbone is not an absolute requirement for these functions. nih.govuq.edu.au The cystine knot itself appears sufficient to maintain a stable and active conformation. The evolutionary persistence of these linear forms suggests they fulfill important physiological roles in plants, likely as part of the innate immune system providing defense against pests and pathogens. frontiersin.org
This compound as a Template for Peptide-Based Drug Design
The unique structural and functional properties of this compound make it an attractive template for peptide-based drug design. nih.govresearchgate.net The field of drug discovery is constantly seeking novel scaffolds that offer high stability and specificity, and peptides like this compound present a promising avenue. nih.govarxiv.org
One of the most significant advantages of the cyclotide family, including linear variants like this compound, is their remarkable stability. nih.govuq.edu.au Panitides have been shown to be highly resistant to heat and enzymatic degradation, a critical attribute for therapeutic agents. nih.gov This stability is conferred by the rigid cystine knot structure. nih.gov For a peptide to be a viable drug candidate, it must resist degradation by proteases in the body, and the scaffold of this compound provides this essential feature.
Furthermore, the structure of cyclotides is amenable to modification. nih.gov The loops between the conserved cysteine residues can tolerate amino acid substitutions, allowing for the "grafting" of bioactive epitopes onto the stable scaffold. nih.govuq.edu.au This means that a specific sequence responsible for a desired therapeutic effect (e.g., targeting a particular receptor or enzyme) could be incorporated into the this compound framework. This would combine the stability of the panitide scaffold with the desired activity of the grafted sequence.
This compound itself has demonstrated moderate anticancer activity against HeLa cells, with an IC50 of 6.0 μM. cpu-bioinfor.orgresearchgate.net This inherent bioactivity provides a starting point for developing more potent and selective anticancer agents. By modifying its sequence, researchers could aim to enhance its cytotoxicity towards cancer cells while minimizing effects on healthy cells. The ability of cyclotides to cross cellular membranes is another key feature that makes them excellent candidates for drug delivery and for targeting intracellular components. nih.gov
Theoretical Considerations in Scaffold Engineering and Bioactivity Modulation
The engineering of peptide scaffolds like this compound for enhanced or novel bioactivities involves several key theoretical considerations. These principles guide the rational design of new peptide-based therapeutics. researchgate.netrsc.org
Scaffold Stability and Folding: The foundational element of a peptide scaffold is its structural integrity. For this compound, the cystine knot is the critical stabilizing feature. nih.gov Engineering efforts must preserve the six cysteine residues and their disulfide bonding pattern (CysI-CysIV, CysII-CysV, CysIII-CysVI) to maintain the scaffold's stability. nih.gov The efficient folding pathway of linear cyclotides into their native, knotted conformation is another advantage, suggesting that engineered versions could also fold correctly. nih.gov
Modulation of Bioactivity through Sequence Variation: The biological activity of this compound is determined by the amino acid residues in the loops between the cysteines. By systematically substituting these residues, it is possible to modulate its bioactivity. For instance, increasing the number of positively charged residues (like lysine (B10760008) or arginine) could enhance antimicrobial activity by strengthening electrostatic interactions with microbial membranes. nih.gov Conversely, altering hydrophobic residues could change the peptide's membrane insertion properties and its specificity. nih.gov
Pharmacophore and Virtual Screening: Modern drug design often employs computational approaches like pharmacophore modeling and virtual screening. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the structure of this compound and its interactions with model membranes, a pharmacophore for its antimicrobial or cytotoxic activity could be developed. This model could then be used to virtually screen libraries of modified peptide sequences to identify candidates with potentially improved activity before they are synthesized and tested in the lab. nih.gov
Grafting Bioactive Epitopes: A powerful strategy in scaffold engineering is the grafting of known bioactive peptide sequences onto a stable framework like this compound. nih.gov The theoretical challenge lies in ensuring that the grafted epitope adopts its correct, active conformation within the constraints of the scaffold and that the scaffold itself does not sterically hinder the epitope's interaction with its target. The loops of this compound offer multiple potential sites for such grafting. uq.edu.au The success of this approach relies on a deep understanding of the structure-activity relationships of both the scaffold and the epitope.
Advanced Methodologies for Panitide L2 Research
Purification Techniques for Peptide Isolation
The initial step in studying any naturally occurring peptide is its isolation from a complex biological matrix. waters.com Crude extracts contain the desired peptide alongside a multitude of impurities, including other peptides, proteins, and metabolic by-products. bachem.com Therefore, high-resolution purification techniques are essential to obtain a homogenous sample of Panitide L2 for subsequent analysis. mdpi.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for peptide purification, prized for its high resolving power and compatibility with mass spectrometry. mdpi.comnih.gov This technique separates molecules based on their hydrophobicity. springernature.com The process involves a non-polar stationary phase, typically silica (B1680970) with bonded alkyl chains (like C8 or C18), and a polar mobile phase. wikipedia.org
In the specific case of the panitide family, including this compound, researchers have successfully employed preparative and semi-preparative RP-HPLC for their isolation. nih.gov The initial aqueous extract from P. laxum was fractionated using a C18 column. nih.gov Peptides are eluted by a gradient of increasing organic solvent concentration, typically acetonitrile, in water. springernature.com A counter-ion, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution by forming ion pairs with the peptide's charged residues. bachem.com Fractions are collected and analyzed, with those containing the peptide of interest being pooled and often subjected to further rounds of purification under different conditions to achieve high purity. nih.gov
Table 1: Exemplar RP-HPLC Parameters for Panitide Isolation This table is a representation of typical parameters used in the field, based on documented methodologies for panitide purification. nih.gov
| Parameter | Specification | Purpose |
| Column Type | Preparative/Semi-preparative C18 | Stationary phase for hydrophobic interaction. nih.gov |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. nih.gov |
| Mobile Phase B | 0.05% TFA in 99.5% Acetonitrile | Organic modifier to elute bound peptides. nih.gov |
| Gradient | Linear gradient of 0-80% Mobile Phase B | Gradually increases hydrophobicity to elute peptides based on their affinity for the stationary phase. nih.gov |
| Flow Rate | 3-8 mL/min (column dependent) | Controls the speed of separation. nih.gov |
| Detection | UV Absorbance at 210–220 nm | Wavelength for detecting the peptide backbone. bachem.com |
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once purified, determining the precise molecular structure of this compound is paramount. rssl.com This involves elucidating its amino acid sequence, post-translational modifications, and three-dimensional conformation. A combination of high-resolution spectroscopic and spectrometric methods is required for this comprehensive characterization. numberanalytics.comanu.edu.au
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution, providing information about atomic connectivity and spatial proximity. jeolusa.comrfi.ac.uk It relies on the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁵N. rsc.org
1D NMR: One-dimensional NMR, such as a ¹H spectrum, provides initial information on the types and number of different proton environments within the molecule. nptel.ac.in
2D NMR: Two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are crucial for peptide research. They allow for the assignment of resonances to specific amino acid residues and provide distance constraints between protons that are close in space, which is fundamental for calculating the 3D structure. anu.edu.au
3D NMR: For more complex peptides, 3D NMR techniques can be employed to further resolve signal overlap and facilitate unambiguous assignments. rfi.ac.uk
For a peptide like this compound, NMR would be essential to define its folding and the spatial arrangement of its amino acid side chains, which are critical for its biological activity. researchgate.net
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination. agnopharma.com When coupled with a fragmentation technique, known as tandem mass spectrometry (MS/MS or MS²), it becomes a powerful tool for sequencing peptides. wikipedia.orgnih.gov
In the original study of panitides, the peptides were treated with reducing agents and enzymes (like trypsin or chymotrypsin) to produce smaller, linear fragments. nih.gov These fragments were then introduced into a mass spectrometer. nih.gov In the MS/MS process, a specific peptide fragment (the precursor ion) is selected, fragmented by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are detected. eag.comnationalmaglab.org The mass differences between the product ions correspond to specific amino acid residues, allowing the sequence to be read directly from the spectrum. nih.gov This method was used to determine the primary sequences of the panitides. nih.gov
Table 2: Mass Spectrometry Workflow for this compound Sequencing
| Step | Technique | Description | Information Gained |
| 1. Ionization | Electrospray Ionization (ESI) or MALDI | The peptide is ionized, making it amenable to analysis by the mass spectrometer. agnopharma.com | Intact molecular weight of the peptide. |
| 2. Precursor Selection (MS1) | Quadrupole Mass Analyzer | A specific peptide ion (precursor ion) is isolated from the mixture. eag.com | Mass-to-charge ratio of the target peptide fragment. |
| 3. Fragmentation | Collision-Induced Dissociation (CID) | The selected precursor ion is fragmented in a collision cell. nationalmaglab.org | A series of smaller fragment ions. |
| 4. Fragment Analysis (MS2) | TOF or Quadrupole Analyzer | The mass-to-charge ratios of the product ions are measured. wikipedia.org | Fragmentation pattern. |
| 5. Sequencing | Data Analysis | The amino acid sequence is deduced from the mass differences in the product ion spectrum. nih.gov | Primary amino acid sequence of the peptide. |
The field of structural biology is continually evolving, with new techniques offering unprecedented resolution and sensitivity.
Microcrystal Electron Diffraction (MicroED): This cryogenic electron microscopy (cryo-EM) method can determine high-resolution atomic structures from nanocrystals, which are far too small for traditional X-ray crystallography. For peptides like this compound that may be difficult to crystallize into large crystals, MicroED presents a powerful alternative for obtaining solid-state structural information. rfi.ac.uk
Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. veritasinnovation.comwikipedia.org When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the distinction of isomers and conformers—different shapes of the same molecule. nih.govrsc.org This can provide insights into the peptide's gas-phase conformation and help to separate it from complex mixtures, complementing data from NMR. rfi.ac.uknih.gov
Computational Approaches in Structural and Mechanistic Prediction
Computational modeling serves as a vital complement to experimental techniques, enabling the prediction of peptide structures and their interactions with biological targets. uq.edu.au These in silico methods can guide experimental design and provide mechanistic insights that are difficult to observe directly.
For this compound, computational approaches can be used to:
Predict 3D Structure: Using the amino acid sequence, homology modeling or ab initio folding algorithms can generate predictive models of the peptide's three-dimensional structure.
Refine Experimental Structures: Computational energy minimization and molecular dynamics (MD) simulations can refine structures determined by NMR or MicroED, providing a view of the molecule's dynamic behavior in a simulated physiological environment.
Predict Mechanism of Action: Docking simulations can predict how this compound might bind to a target receptor or membrane. acs.org For instance, many antimicrobial peptides function by disrupting cell membranes, a process that can be effectively modeled using MD simulations to observe peptide-lipid interactions at an atomic level. nih.gov Recently, deep learning models have been developed that can simulate mass spectrometry fragmentation, aiding in the structural elucidation of unknown compounds by comparing predicted spectra with experimental data. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are crucial computational tools for investigating the structural and dynamic properties of peptides like this compound at an atomic level. nih.gov These methods bridge the gap between static structural information and biological function by simulating the physical movements of atoms and molecules over time. nih.gov3ds.com
For a peptide such as this compound, these simulations can predict its three-dimensional conformation, stability, and interactions with biological targets, such as cell membranes. The process typically involves building a system that includes the peptide and its environment (e.g., water, ions) and then applying classical mechanics, like Newton's laws of motion, to calculate the forces between particles and their subsequent movements. 3ds.com This provides insights into the peptide's flexibility, folding mechanisms, and the stability of its interactions with other molecules. nih.govmdpi.com For instance, MD simulations can elucidate how this compound, which has a net positive charge of +2, might electrostatically interact with and disrupt bacterial cell membranes, a proposed mechanism for its antimicrobial activity. nih.gov
Specialized software suites, such as Schrödinger or AMBER, are often employed for these simulations. lrz.de The results, including parameters like binding free energy and root-mean-square deviation (RMSD), help researchers understand the dynamic behavior and functional mechanisms of the peptide in a way that static experimental methods cannot fully capture. mdpi.comnih.gov
Table 1: Key Parameters in Molecular Dynamics Simulations for Peptide Analysis
| Parameter | Description | Relevance to this compound Research |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. | Defines the physical properties of the peptide and its environment (e.g., water), ensuring an accurate representation of molecular interactions. |
| Simulation Time | The total duration of the simulated physical movements, typically in nanoseconds (ns) or microseconds (µs). mdpi.com | A longer simulation time increases the likelihood of observing significant conformational changes and binding events, ensuring the system reaches equilibrium. |
| Temperature & Pressure | Controlled environmental conditions to mimic physiological states. | Ensures the simulation reflects the peptide's behavior under biologically relevant conditions. |
| Binding Free Energy | The energy change associated with a peptide binding to its target. | Quantifies the strength of the interaction between this compound and a target, such as a bacterial membrane, helping to predict binding affinity. |
| RMSD | Root-Mean-Square Deviation measures the average distance between the atoms of superimposed protein structures. | Indicates the stability of the peptide's structure over the course of the simulation. A stable RMSD suggests a stable conformation. |
Machine Learning and Large Language Models (LLMs) in Structure Elucidation
The elucidation of molecular structures, a traditional bottleneck in chemical sciences, is increasingly being accelerated by artificial intelligence, particularly machine learning (ML) and large language models (LLMs). nih.gov These technologies are adept at identifying patterns in complex datasets, making them highly suitable for interpreting spectral data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govmdpi.com
While direct studies applying these advanced models specifically to this compound are not yet prominent in the literature, the established frameworks are readily applicable. An ML model can be trained on vast libraries of known compounds and their corresponding spectra. iiasa.ac.at When presented with the NMR or MS data for an unknown compound like this compound, the model can predict its structural connectivity and even rank potential isomers. nih.gov Transformer-based models, a type of LLM architecture, have shown success in "translating" spectral data directly into a molecular structure, achieving high accuracy. mdpi.comchemrxiv.org
These computational systems automate and enhance the process of structure determination, reducing manual effort and the potential for human error. mdpi.com For a novel peptide like this compound, this approach could rapidly generate high-confidence structural hypotheses, which can then be validated through targeted experiments.
Table 2: Application of AI Models in Peptide Structure Elucidation
| AI Methodology | Application in Peptide Research | Potential Contribution to this compound |
| Machine Learning (ML) Frameworks | Predicts molecular substructures and connectivity from 1D/2D NMR and MS data. nih.gov | Could rapidly determine the constitutional isomer of this compound from its experimental spectra. |
| Gradient Boosting (e.g., XGBoost) | Classifies and correlates spectroscopic signatures with specific molecular features and functional groups. iiasa.ac.at | Could identify key structural motifs within this compound based on its spectral "fingerprint." |
| Transformer Models (LLMs) | Directly translates spectral data (represented as text) into a chemical structure (represented as SMILES). mdpi.comchemrxiv.org | Offers a potential high-throughput method to predict the complete structure of this compound and its analogues. |
| DP4-AI | An automated system that combines DFT calculations with ML to match calculated and experimental NMR data for precise assignments. mdpi.com | Could be used to validate predicted structures of this compound by providing a probabilistic confidence score. |
In vitro Cell-Based Assays for Mechanistic Investigations
In vitro cell-based assays are fundamental tools for exploring the biological activity and mechanism of action of compounds like this compound in a controlled environment. bioivt.comnih.gov These assays provide crucial information on how a compound affects cellular processes such as proliferation, viability, and signaling. bioivt.comnih.gov
For this compound, cytotoxicity assays using cell lines like HeLa have been performed to assess its effect on cell viability. nih.gov In these experiments, cells are exposed to the peptide, and their metabolic activity or membrane integrity is measured to determine the concentration at which the peptide becomes cytotoxic. sigmaaldrich.com this compound exhibited a minimal inhibitory concentration value of 6.0 μM against HeLa cells. nih.gov Similarly, its antimicrobial properties were evaluated against bacteria like E. coli, where it showed activity with a minimal inhibitory concentration of 2.5 μM. nih.gov This activity is attributed to its positive net charge, suggesting an interaction with and disruption of the cell membrane. nih.gov
A variety of specific assays can be employed to dissect these mechanisms further:
Proliferation Assays: Measure the rate of cell division to see if this compound is cytostatic (stops growth) or cytotoxic (kills cells). nih.gov
Membrane Permeability Assays: Use fluorescent dyes to directly visualize membrane disruption, confirming the proposed mechanism for its antimicrobial and cytotoxic effects. sigmaaldrich.com
Reporter Gene Assays: Can be used to monitor the activation or inhibition of specific cell signaling pathways in response to the peptide. bioivt.combpsbioscience.com
These assays are often conducted in multi-well plates, allowing for high-throughput screening and the generation of quantitative data that is more sensitive and specific than some other methods. thermofisher.com
Table 3: Summary of In Vitro Bioactivity for this compound
| Assay Type | Cell Line / Organism | Method | Finding | Citation |
| Cytotoxicity Assay | HeLa (Human cervical cancer cells) | PrestoBlue Reagent (metabolic activity) | Exhibited cytotoxicity with a minimal inhibitory concentration of 6.0 μM. | nih.gov |
| Antimicrobial Assay | Escherichia coli | Broth microdilution | Showed antibacterial activity with a minimal inhibitory concentration of 2.5 μM. | nih.gov |
Future Research Directions and Potential Applications of Panitide L2 Preclinical/theoretical
Advancing Panitide L2 as a Model for Antimicrobial Peptide Research
This compound has been identified as a promising candidate for advancing research into antimicrobial peptides (AMPs). uq.edu.auacs.org Unlike many other panitides, this compound has demonstrated notable antibacterial activity against Escherichia coli, with a minimal inhibitory concentration (MIC) of 2.5 μM. nih.gov This specific activity is attributed to its high positive net charge (+2), which is believed to facilitate electrostatic interactions with bacterial membranes, a key mechanism for many AMPs. nih.govnih.gov
The stability of this compound is a significant attribute for its potential as a research model. It has shown remarkable resistance to both high temperatures (100°C for 1 hour) and enzymatic degradation by trypsin. nih.gov This stability, despite its linear backbone, makes it an attractive scaffold for designing and studying novel peptide-based drugs. nih.govnih.gov Future research could focus on elucidating the precise mechanisms of its membrane interaction and permeabilization, potentially through techniques like solid-state NMR and molecular dynamics simulations. acs.org Understanding these mechanisms at a molecular level will be crucial for its development as a model AMP.
Table 1: Antimicrobial Activity of this compound
| Organism | Activity | Minimal Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Antibacterial | 2.5 μM |
| Staphylococcus aureus | No activity detected | - |
| Candida albicans | No activity detected | - |
| Candida tropicalis | No activity detected | - |
Data sourced from P.-C. Lyu, et al. (2012) nih.gov
Exploration in Crop Protection Strategies
The inherent role of cyclotides and acyclotides in plant defense mechanisms positions this compound as a candidate for novel crop protection strategies. uq.edu.aueos.com The discovery of these peptides in a monocot plant like Panicum laxum is particularly significant, as many of the world's most economically important crops are monocots. uq.edu.au The development of bio-pesticides derived from naturally occurring plant defense molecules offers a potentially more sustainable and environmentally benign alternative to conventional chemical pesticides. eos.comfao.org
Future research in this area would involve assessing the efficacy of this compound against a broader range of plant pathogens, including various fungi and bacteria that affect major crops. eos.com Furthermore, understanding the genetic basis of panitide production in Panicum laxum could pave the way for developing transgenic crops with enhanced resistance to pests and diseases. uq.edu.aueuropa.eu This approach aligns with the growing demand for integrated pest management (IPM) strategies that reduce reliance on synthetic chemicals. europa.eufao.org
Development of Novel Bio-insecticides
While direct insecticidal activity for this compound has not been extensively reported, the broader family of cyclotides and acyclotides has shown promise in this area. uq.edu.aunih.gov The stability and membrane-disrupting properties of these peptides are key to their potential as bio-insecticides. uq.edu.auresearchgate.net Bio-insecticides represent a growing field of research aimed at developing safer and more targeted pest control methods. nih.govnih.gov
Future investigations should include screening this compound and its analogues against a variety of insect pests that pose significant threats to agriculture. nih.govsyngenta.com Studies could explore its mode of action, whether through direct toxicity, feeding deterrence, or disruption of insect gut physiology. The development of such novel bio-insecticides could help mitigate the environmental impact of broad-spectrum chemical insecticides and address the challenge of insecticide resistance. nih.govsumitomo-chem.co.jp
Investigating Structural Modulations for Targeted Biological Activity
The structure of this compound is amenable to chemical synthesis and modification, opening up possibilities for creating analogues with enhanced or targeted biological activities. uq.edu.aunih.govresearchgate.net The linear nature of acyclotides, combined with the stabilizing cystine knot motif, provides a versatile scaffold for peptide engineering. nih.govresearchgate.net
Researchers can systematically substitute amino acid residues to probe structure-activity relationships. nih.gov For instance, modifying the net charge and hydrophobicity of this compound could enhance its antimicrobial potency or broaden its spectrum of activity. nih.govresearchgate.net Another promising strategy is "grafting," where bioactive epitopes from other molecules are incorporated into the this compound framework to confer new functionalities. nih.gov This could lead to the development of peptides with dual actions, such as combined antimicrobial and anti-inflammatory properties.
Contribution to the Broader Understanding of Plant-Derived Bioactive Peptides
The study of this compound contributes significantly to the expanding field of plant-derived bioactive peptides. rsc.orgfrontiersin.orgresearchgate.net These peptides are a diverse group of molecules with a wide array of biological functions, including antimicrobial, antioxidant, and immunomodulatory activities. frontiersin.orgmdpi.com As a linear cyclotide from a monocot, this compound challenges previous assumptions about the distribution and structural diversity of these peptides in the plant kingdom. nih.gov
Continued research on this compound and other panitides will deepen our understanding of their biosynthesis, evolution, and ecological roles. nih.gov This knowledge is not only of fundamental scientific interest but also holds practical implications for discovering new bioactive compounds with potential applications in medicine and agriculture. rsc.orgfrontiersin.org The exploration of plant biodiversity remains a crucial frontier for identifying novel peptides that could address pressing global challenges in health and food security.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Panitide L1 |
| This compound |
| Panitide L4 |
| Panitide L6 |
| Panitide L7 |
| Panitide L8 |
| Kalata B1 |
| Varv A |
| Varv E |
| Cliotide T3 |
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for formulating research questions about Panitide L2’s biochemical mechanisms?
- Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population : Specific cell lines or model organisms (e.g., in vitro cancer cells).
- Intervention : this compound dosage or exposure duration.
- Comparison : Control groups treated with placebo or alternative compounds.
- Outcome : Quantitative measures (e.g., apoptosis rate, gene expression).
- Time : Experimental timeline (e.g., 24-hour exposure).
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. How should researchers design initial experiments to assess this compound’s efficacy?
- Answer :
- Step 1 : Conduct in vitro dose-response assays to establish toxicity thresholds.
- Step 2 : Use orthogonal validation (e.g., Western blotting and fluorescence microscopy) to confirm target engagement.
- Step 3 : Include negative controls (e.g., solvent-only treatments) and technical replicates to minimize batch effects .
- Table : Example experimental setup for cytotoxicity screening:
| Cell Line | This compound Concentration (µM) | Duration (h) | Assay Type |
|---|---|---|---|
| HeLa | 0.1, 1, 10 | 24, 48 | MTT assay |
Q. What statistical practices ensure reliability in this compound data analysis?
- Answer :
- Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals to contextualize significance .
- Include instrument reliability coefficients (e.g., Cronbach’s alpha for behavioral assays) .
- Use visual data displays (e.g., box plots for outliers, heatmaps for multi-parametric results) to enhance interpretability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?
- Answer :
- Step 1 : Perform sensitivity analysis to identify variables causing discrepancies (e.g., cell culture conditions, solvent purity) .
- Step 2 : Conduct meta-regression to quantify the impact of moderators (e.g., dosage ranges, assay types) .
- Table : Common sources of contradictions and mitigation strategies:
| Source of Contradiction | Mitigation Strategy |
|---|---|
| Batch-to-batch variability | Use standardized synthesis protocols |
| Assay sensitivity differences | Cross-validate with orthogonal methods |
Q. What advanced statistical models are suitable for analyzing this compound’s multi-omics data?
- Answer :
- Hierarchical Bayesian modeling to handle nested data structures (e.g., gene expression across tissues).
- Structural Equation Modeling (SEM) to test causal pathways in this compound’s mechanism .
- Machine learning pipelines (e.g., Random Forests) for feature selection in high-dimensional datasets .
Q. How to optimize this compound’s synthesis protocol for reproducibility in academic labs?
- Answer :
- Step 1 : Use Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst ratio).
- Step 2 : Document Critical Quality Attributes (CQAs) (e.g., purity ≥95%, yield ≥80%) in supplemental materials .
- Step 3 : Share raw NMR/MS spectra and chromatograms in FAIR-aligned repositories (e.g., Zenodo) to enable replication .
Methodological Recommendations
- Data Reporting : Adhere to STREGA guidelines for genetic association studies or ARRIVE 2.0 for in vivo experiments .
- Ethical Compliance : For human-derived cell lines, include IRB approval details and informed consent documentation in appendices .
- Literature Review : Use PRISMA frameworks to systematically map existing this compound studies and identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
